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molecular formula C10H13NOS B8535721 4-[2-(Thiophen-2-yl)ethenyl]morpholine CAS No. 87974-99-0

4-[2-(Thiophen-2-yl)ethenyl]morpholine

Cat. No. B8535721
M. Wt: 195.28 g/mol
InChI Key: KWOKUSIIDAYPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05220020

Procedure details

4-(2-[2-thienyl]acetyl) morpholine (0.42 g, 2.0 mmol) was dissolved in C6H6 (4 mL) and then triethoxysilane (0.92 mL, 5.0 mmol) and titanium (IV) isopropoxide (0.03 mL, 0.1 mmol) were added. The reaction mixture was heated to 60 ° C. for 15 hours. The C6H6 was removed in vacuo and the resulting yellow solid was dissolved in warm (60° C.) hexane (4 mL). The hexane solution was cooled to room temperature, and yellow crystals appeared in the flask. The recrystallization flask was put in an acetone-filled dewar, which was cooled to -78° C. overnight. The hexane solution was decanted from the yellow crystals. The crystals were washed with cold hexane (3 mL) and recrystallized from hot (60° C.) hexane. The flask containing the crystals was put in an acetone-filled dewar, which was cooled to -78° C. The hexane was decanted and the crystals were washed with 2 portions of cold hexane (1 mL). The crystals were dried in vacuo and 0.28 g (74% yield) of 4-(2-[2-thienyl]ethenyl) morpholine, as yellow crystals, was collected.
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)=O.C(O[SiH](OCC)OCC)C>C1C=CC=CC=1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
0.03 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The C6H6 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting yellow solid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in warm (60° C.) hexane (4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The hexane solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
filled dewar, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -78° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The hexane solution was decanted from the yellow crystals
WASH
Type
WASH
Details
The crystals were washed with cold hexane (3 mL)
CUSTOM
Type
CUSTOM
Details
recrystallized from hot (60° C.) hexane
ADDITION
Type
ADDITION
Details
The flask containing the crystals
ADDITION
Type
ADDITION
Details
filled dewar, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -78° C
CUSTOM
Type
CUSTOM
Details
The hexane was decanted
WASH
Type
WASH
Details
the crystals were washed with 2 portions of cold hexane (1 mL)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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